molecular formula C27H21N3O4S B2729642 N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide CAS No. 1207058-72-7

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide

Cat. No.: B2729642
CAS No.: 1207058-72-7
M. Wt: 483.54
InChI Key: VHJLHZYRICWIIY-UHFFFAOYSA-N
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Description

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core thiophene structure, followed by the introduction of the pyrrole and methoxyphenyl groups. The final step involves the formation of the amide bond with furan-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or heterocyclic rings.

Scientific Research Applications

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic structures allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
  • 4-(4-Methoxyphenyl)morpholine

Uniqueness

N-{4-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]phenyl}furan-2-carboxamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[4-[[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-33-21-12-6-18(7-13-21)22-17-35-25(24(22)30-14-2-3-15-30)27(32)29-20-10-8-19(9-11-20)28-26(31)23-5-4-16-34-23/h2-17H,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLHZYRICWIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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